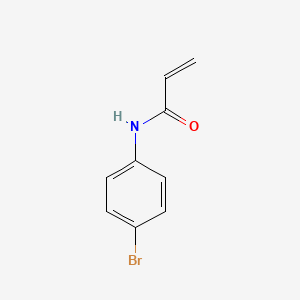

n-(4-Bromophenyl)prop-2-enamide

Description

The exact mass of the compound N-(4-bromophenyl)acrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-(4-Bromophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Bromophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294794 | |

| Record name | n-(4-bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-69-8 | |

| Record name | NSC98136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis of N-(4-Bromophenyl)prop-2-enamide from 4-Bromoaniline

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N-(4-bromophenyl)prop-2-enamide, a valuable building block in medicinal chemistry and material science. The primary synthetic route detailed herein is the acylation of 4-bromoaniline with acryloyl chloride, a classic example of the Schotten-Baumann reaction. This document elucidates the underlying chemical principles, offers a robust, step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required for successful and reproducible synthesis.

Introduction and Significance

N-(4-bromophenyl)prop-2-enamide, also known as N-(4-bromophenyl)acrylamide, is a versatile organic intermediate. The presence of a polymerizable acrylamide group and a synthetically adaptable bromophenyl moiety makes it a precursor for a wide range of applications. In drug development, the acrylamide warhead can act as a covalent modifier for specific protein targets, while the bromo-aromatic ring serves as a handle for further functionalization via cross-coupling reactions.[1] Its derivatives have been investigated for antimicrobial and other pharmacological activities.[2][3]

The synthesis from 4-bromoaniline and acryloyl chloride is a direct and efficient method for producing this key intermediate.[4] This guide focuses on this specific transformation, providing the in-depth knowledge necessary for its practical application in a laboratory setting.

Reaction Principles and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction between an amine (4-bromoaniline) and an acyl chloride (acryloyl chloride).[5] This specific transformation is often performed under Schotten-Baumann conditions, which utilize a base to neutralize the acidic byproduct, driving the reaction to completion.[6][7]

Overall Reaction

4-Bromoaniline + Acryloyl Chloride → N-(4-Bromophenyl)prop-2-enamide + Hydrochloric Acid

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacks the highly electrophilic carbonyl carbon of acryloyl chloride. This is due to the electron-withdrawing effects of both the chlorine atom and the vinyl group, which polarize the carbonyl bond.[8] This attack forms an unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the chloride ion, an excellent leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine), which scavenges the proton from the nitrogen atom to yield the final amide product and a salt byproduct (e.g., triethylammonium chloride). This step is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic.[7]

Rationale for Reagent Selection

-

Acylating Agent: Acryloyl chloride is chosen for its high reactivity.[8] While acrylic anhydride is an alternative, acyl chlorides are generally more reactive, leading to faster reaction times and often higher yields at lower temperatures.[9]

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is the standard choice.[5] Its role is solely to neutralize the HCl generated during the reaction.[7] Using an inorganic base like NaOH would typically require a two-phase system (water and an organic solvent), which can sometimes lead to hydrolysis of the acryloyl chloride.[10][11] For a homogenous system, an organic base is preferred.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are ideal.[9] They are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions. DCM is often preferred for its low boiling point, which simplifies product isolation.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-bromophenyl)prop-2-enamide on a 10 mmol scale.

Materials and Equipment

| Material/Equipment | Specification |

| 4-Bromoaniline | >98% purity |

| Acryloyl Chloride | >96% purity, stabilized |

| Triethylamine (TEA) | >99%, anhydrous |

| Dichloromethane (DCM) | Anhydrous, >99.8% |

| Saturated NaHCO₃ solution | Aqueous |

| Brine | Saturated NaCl(aq) |

| Anhydrous MgSO₄ or Na₂SO₄ | Granular |

| Round-bottom flask (100 mL) | Two-necked |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard glassware |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

-

Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.) to the flask. Stir the mixture until the aniline is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Maintaining a low temperature is critical to control the exothermic nature of the acylation and to prevent polymerization of the acryloyl chloride.[12][13]

-

Acryloyl Chloride Addition: Dissolve acryloyl chloride (0.85 mL, 10.5 mmol, 1.05 eq.) in anhydrous DCM (10 mL) and add this solution to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[14][15] A white precipitate of triethylammonium chloride will form.[15]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-bromophenyl)prop-2-enamide as a white or off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the chemical structure.

-

¹³C NMR: To verify the carbon framework.

-

FTIR Spectroscopy: To identify characteristic functional groups (N-H stretch, C=O stretch of amide).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: As an indicator of purity.

Process Optimization and Troubleshooting

The success of this synthesis relies on careful control of several key parameters.

Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |

| Temperature | 0 °C to Room Temp | Initial low temperature (0-5 °C) is crucial to control the exotherm and minimize side reactions.[13][14] Running the reaction too warm can lead to polymerization or di-acylation. |

| Stoichiometry | Acryloyl Chloride: 1.0-1.1 eq. | A slight excess of the acylating agent ensures complete consumption of the aniline. A large excess can complicate purification. |

| Base | Triethylamine: 1.05-1.2 eq. | At least one equivalent is required to neutralize HCl.[7] A slight excess ensures the reaction medium remains basic, driving the equilibrium forward. |

| Solvent Purity | Anhydrous | Acryloyl chloride is highly water-sensitive and will readily hydrolyze to acrylic acid.[4] The presence of water will significantly lower the yield. |

| Addition Rate | Slow, Dropwise | Rapid addition can cause a dangerous temperature spike, leading to uncontrolled side reactions.[15] |

Common Issues and Solutions

-

Low Yield: Often caused by moisture in the reagents or solvent. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reaction can be addressed by extending the reaction time.

-

Polymerization: Acryloyl chloride and the product itself can polymerize. This is minimized by keeping the temperature low during addition and by using stabilized acryloyl chloride.[16]

-

Product Oiling Out During Recrystallization: This indicates the chosen solvent system is not ideal. Try a different solvent pair or adjust the ratio.

-

Persistent Impurities: If recrystallization is insufficient, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) is an effective alternative for purification.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[17] It may cause damage to organs through prolonged exposure.

-

Acryloyl Chloride: Highly flammable, corrosive, and toxic.[4][18] It causes severe skin burns and eye damage and is fatal if inhaled.[18] It reacts violently with water. Handle with extreme caution in a chemical fume hood.

-

Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.

-

Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The acylation of 4-bromoaniline with acryloyl chloride is a reliable and efficient method for the synthesis of N-(4-bromophenyl)prop-2-enamide. Success hinges on the principles of nucleophilic acyl substitution and is practically achieved through careful control of reaction conditions, particularly temperature and the exclusion of moisture. By understanding the rationale behind the choice of reagents and procedural steps, researchers can confidently execute this synthesis and troubleshoot effectively, enabling the production of this key intermediate for applications in drug discovery and materials science.

References

-

ResearchGate. (2025). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

-

Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

-

ResearchGate. (2025). Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Available at: [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

- Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.

-

National Institutes of Health. (n.d.). N-(4-Bromophenyl)-4-nitrobenzamide. Available at: [Link]

-

MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

-

PubChem. (n.d.). n-(4-Bromophenyl)prop-2-enamide. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

-

Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

-

ResearchGate. (2025). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Available at: [Link]

-

ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... Available at: [Link]

-

NJ.gov. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available at: [Link]

-

ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Available at: [Link]

-

YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

-

YouTube. (2021). acetylation aniline. Available at: [Link]

-

ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. Available at: [Link]

-

RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]

-

ResearchGate. (2025). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]

Sources

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 2. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for N-(4-Bromophenyl)prop-2-enamide in Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Covalent Inhibition in Modern Drug Discovery

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, chemical bond with their biological target. This class of therapeutics offers distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. The acrylamide moiety has emerged as a premier "warhead" for targeted covalent inhibitors (TCIs), prized for its reactivity with nucleophilic cysteine residues found in the active sites of many enzymes, particularly kinases.[1] The formation of an irreversible Michael adduct with a cysteine thiol can effectively and permanently shut down the activity of a pathogenic protein.[1]

This document provides a detailed guide to the application of N-(4-Bromophenyl)prop-2-enamide , a readily accessible acrylamide-containing fragment, in the design and validation of novel covalent inhibitors. We will explore its synthesis, physicochemical properties, and reactivity, and provide detailed protocols for its use in a typical covalent inhibitor discovery workflow.

Physicochemical Properties of N-(4-Bromophenyl)prop-2-enamide

A thorough understanding of the physicochemical properties of a molecule is foundational to its application in drug design. N-(4-Bromophenyl)prop-2-enamide is a small molecule that possesses a favorable profile for fragment-based drug discovery.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Monoisotopic Mass | 224.97893 Da | [2] |

| Predicted XlogP | 2.9 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

The bromophenyl group offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Chemical Synthesis

The synthesis of N-(4-Bromophenyl)prop-2-enamide is a straightforward acylation reaction. The following protocol is adapted from established methods for the synthesis of similar N-aryl acrylamides.[3][4]

Protocol 1: Synthesis of N-(4-Bromophenyl)prop-2-enamide

Materials:

-

4-Bromoaniline

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath with stirring.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Acylation: Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-(4-Bromophenyl)prop-2-enamide as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Covalent Modification

The electrophilic nature of the acrylamide "warhead" is central to its function. The β-carbon of the α,β-unsaturated amide is susceptible to nucleophilic attack by the thiolate of a cysteine residue, proceeding via a Michael addition mechanism.

Caption: Mechanism of Covalent Adduct Formation.

The reactivity of the acrylamide can be modulated by the electronic properties of the aryl substituent. The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to slightly increase the electrophilicity of the β-carbon, potentially enhancing its reactivity towards cysteine thiols compared to an unsubstituted N-phenylacrylamide.

Experimental Protocols for Covalent Inhibitor Characterization

The following protocols outline a workflow for assessing the potential of N-(4-Bromophenyl)prop-2-enamide as a covalent inhibitor.

Caption: Workflow for Evaluating a Covalent Fragment.

Protocol 2: Thiol Reactivity Assay with Glutathione (GSH)

This assay provides a measure of the intrinsic reactivity of the compound with a model thiol, glutathione.

Materials:

-

N-(4-Bromophenyl)prop-2-enamide

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS system

Procedure:

-

Stock Solutions: Prepare a 10 mM stock solution of N-(4-Bromophenyl)prop-2-enamide in DMSO and a 10 mM stock solution of GSH in PBS.

-

Reaction: In a microcentrifuge tube, combine PBS, GSH stock solution (final concentration 100 µM), and N-(4-Bromophenyl)prop-2-enamide stock solution (final concentration 10 µM).

-

Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ACN with 0.1% formic acid.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the GSH adduct. The rate of reaction can be determined by plotting the concentration of the starting material versus time.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Detection

This is a direct method to confirm covalent modification of a target protein.[5]

Materials:

-

Purified target protein with an accessible cysteine residue

-

N-(4-Bromophenyl)prop-2-enamide

-

Assay buffer (e.g., HEPES or PBS, pH 7.4)

-

LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the target protein (e.g., 1-5 µM) with an excess of N-(4-Bromophenyl)prop-2-enamide (e.g., 10-50 µM) in the assay buffer at room temperature or 37 °C for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO) incubation.

-

Sample Preparation: Stop the reaction by adding formic acid to a final concentration of 0.1%. Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method.

-

LC-MS Analysis: Analyze the desalted protein by LC-MS. The mass of the unmodified protein will be observed in the control sample. In the treated sample, a mass shift corresponding to the molecular weight of N-(4-Bromophenyl)prop-2-enamide (226.07 Da) should be observed if covalent modification has occurred.[5]

-

Data Analysis: Deconvolute the mass spectra to determine the masses of the protein species present. The percentage of modified protein can be estimated from the relative intensities of the modified and unmodified protein peaks.

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This chemoproteomic approach can be used to identify cellular targets of the covalent fragment in a complex biological sample.

Materials:

-

Cell lysate

-

N-(4-Bromophenyl)prop-2-enamide

-

A broad-spectrum cysteine-reactive probe with an alkyne or biotin tag (e.g., iodoacetamide-alkyne)

-

Click chemistry reagents (if using an alkyne probe): Azide-biotin, copper(I) source, ligand (e.g., TBTA)

-

Streptavidin beads

-

SDS-PAGE gels and Western blotting reagents or mass spectrometry for protein identification

Procedure:

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line.

-

Competitive Inhibition: Pre-incubate aliquots of the lysate with varying concentrations of N-(4-Bromophenyl)prop-2-enamide (and a vehicle control) for 1 hour at 37 °C.

-

Probe Labeling: Add the cysteine-reactive probe to all samples and incubate for a further 30 minutes.

-

Click Chemistry (for alkyne probes): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

-

Enrichment: Enrich the biotinylated proteins using streptavidin beads.

-

Analysis:

-

Gel-based: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and visualize by silver staining or Western blotting for specific targets. A decrease in band intensity in the pre-incubated samples indicates that N-(4-Bromophenyl)prop-2-enamide has bound to that protein and blocked labeling by the probe.

-

MS-based: Digest the enriched proteins on-bead with trypsin and identify the proteins by LC-MS/MS. Quantitative proteomics can be used to determine which proteins show reduced labeling in the presence of the test compound.

-

Protocol 5: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify that the compound engages its target in a cellular context.

Materials:

-

Intact cells

-

N-(4-Bromophenyl)prop-2-enamide

-

PBS

-

Equipment for heating samples precisely

-

Reagents for cell lysis and protein quantification (e.g., Western blotting)

Procedure:

-

Compound Treatment: Treat intact cells with N-(4-Bromophenyl)prop-2-enamide or vehicle (DMSO) for a defined period.

-

Heating: Resuspend the cells in PBS and heat aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction from the precipitated proteins.

-

Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other protein quantification methods.

-

Data Interpretation: A covalent inhibitor is expected to stabilize its target protein, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.

Conclusion and Future Directions

N-(4-Bromophenyl)prop-2-enamide represents a valuable starting point for the development of targeted covalent inhibitors. Its straightforward synthesis, favorable physicochemical properties, and inherent reactivity make it an attractive fragment for screening campaigns. The protocols outlined in this document provide a comprehensive framework for characterizing its reactivity, identifying its protein targets, and validating its engagement in a cellular environment. The bromine substituent provides a versatile handle for subsequent medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective covalent therapeutics.

References

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Advedissian, T., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

- Gunduz, N., & Arslan, M. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal.

-

(n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Retrieved January 23, 2026, from [Link]

- Soykan, C., & Gunduz, N. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Molecular determinants of acrylamide neurotoxicity through covalent docking. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(n.d.). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. ACS Publications. Retrieved January 23, 2026, from [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

n-(4-bromophenyl)prop-2-enamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Covalent Adduct Chemical Ionization Mass Spectrometry. (n.d.). CORNELL UNIVERSITY - : NIFA Reporting Portal. Retrieved January 23, 2026, from [Link]

-

Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

n-(4-Bromophenyl)prop-2-enamide. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

-

Size-Dependent Target Engagement of Covalent Probes. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

-

A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams: A Medicinally Relevant Covalent Reactive Group. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (n.d.). bioRxiv. Retrieved January 23, 2026, from [Link]

-

Comparative reactivity analysis of small-molecule thiol surrogates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (n.d.). The Journal of Physical Chemistry B. Retrieved January 23, 2026, from [Link]

-

Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). ACS Pharmacology & Translational Science. Retrieved January 23, 2026, from [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 23, 2026, from [Link]

-

Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

N-(4-Bromophenyl)propionamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (n.d.). bioRxiv. Retrieved January 23, 2026, from [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.

-

A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

(n.d.). MedChemComm. RSC Publishing. Retrieved January 23, 2026, from [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemoproteomic methods for covalent drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: N-(4-Bromophenyl)prop-2-enamide as a Versatile Monomer for Advanced Polymer Architectures in Drug Development

Introduction: The Strategic Value of the Bromophenyl Moiety in Polymer Chemistry

In the landscape of functional polymers, the strategic incorporation of specific chemical moieties can unlock a wealth of possibilities for advanced applications. N-(4-Bromophenyl)prop-2-enamide is a monomer that epitomizes this principle. At its core, it is an acrylamide derivative, a class of monomers known for their versatile polymerization characteristics and the unique properties of the resulting polymers, such as thermo-responsiveness and biocompatibility.[1][2][3][4] The true potential of N-(4-bromophenyl)prop-2-enamide, however, lies in the pendant 4-bromophenyl group. This seemingly simple halogenated aromatic ring serves as a highly versatile synthetic handle, enabling a suite of post-polymerization modification reactions. This opens the door to the creation of complex, tailor-made macromolecules with precise functionalities, a critical requirement in the field of drug development for applications such as targeted drug delivery, diagnostics, and advanced biomaterials.

This technical guide provides a comprehensive overview of the synthesis, polymerization, and functionalization of N-(4-bromophenyl)prop-2-enamide. We will delve into detailed, field-proven protocols and explain the underlying scientific principles that govern these processes. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to leverage this powerful monomer in their research and development endeavors.

I. Monomer Synthesis: A Robust and Scalable Approach

The synthesis of N-(4-bromophenyl)prop-2-enamide is a straightforward and high-yielding acylation reaction. The protocol provided below is adapted from established methods for the synthesis of similar N-substituted acrylamides and methacrylamides.[5]

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between 4-bromoaniline and acryloyl chloride. A tertiary amine, typically triethylamine, is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically carried out at low temperatures to minimize side reactions, such as the polymerization of acryloyl chloride.

Caption: Synthesis of N-(4-bromophenyl)prop-2-enamide.

Detailed Synthesis Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 4-Bromoaniline | 106-40-1 | 172.03 | 17.2 g (0.1 mol) | Ensure high purity. |

| Acryloyl chloride | 814-68-6 | 90.51 | 9.5 g (0.105 mol) | Freshly distilled recommended. |

| Triethylamine | 121-44-8 | 101.19 | 12.1 g (0.12 mol) | Distilled over CaH₂. |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | Dried over molecular sieves. |

| Saturated Sodium Bicarbonate Solution | - | - | 200 mL | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (17.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

-

Cooling and Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (12.1 g, 0.12 mol) to the stirred solution.

-

Acryloyl Chloride Addition: Dissolve acryloyl chloride (9.5 g, 0.105 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure N-(4-bromophenyl)prop-2-enamide as a white to off-white solid.

Characterization:

-

¹H NMR: Confirm the structure by identifying the vinyl protons (typically in the range of 5.5-6.5 ppm) and the aromatic protons.

-

FTIR: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the C=C stretch (around 1620 cm⁻¹).

-

Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

II. Polymerization Methodologies: From Simple Chains to Complex Architectures

N-(4-Bromophenyl)prop-2-enamide can be polymerized using various techniques. The choice of method will depend on the desired polymer characteristics, such as molecular weight, dispersity, and architecture.

A. Free Radical Polymerization: The Workhorse Technique

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[6] It is relatively simple to perform and is tolerant to a variety of functional groups.

Caption: Free Radical Polymerization Workflow.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| N-(4-Bromophenyl)prop-2-enamide | 13997-69-8 | 226.07 | 2.26 g (10 mmol) | Synthesized as above. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 16.4 mg (0.1 mmol) | Recrystallized from methanol. |

| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL |

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve N-(4-bromophenyl)prop-2-enamide (2.26 g, 10 mmol) and AIBN (16.4 mg, 0.1 mmol) in anhydrous toluene (20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.

-

Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.

Characterization of the Homopolymer:

| Technique | Expected Observations |

| GPC/SEC | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |

| ¹H NMR | Broadening of the signals compared to the monomer, disappearance of the vinyl proton signals. |

| TGA | Determine the thermal stability of the polymer. |

| DSC | Determine the glass transition temperature (Tg). |

B. Controlled Radical Polymerization: Precision Engineering of Macromolecules

For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly into drug delivery vehicles, controlled radical polymerization (CRP) techniques are indispensable.[7] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that is compatible with a wide range of functional monomers, including acrylamides.

Caption: RAFT Polymerization Conceptual Flow.

A detailed protocol for RAFT polymerization would require the selection of a specific RAFT agent compatible with acrylamides and optimization of the reaction conditions. This is beyond the scope of this general guide but represents a key area for further investigation for researchers seeking precise control over polymer architecture.

III. Post-Polymerization Modification: A Gateway to Functional Materials for Drug Development

The true power of poly(N-(4-bromophenyl)prop-2-enamide) lies in the reactivity of the C-Br bond on the pendant phenyl rings. This allows for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents, after the polymer backbone has been formed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly well-suited for this purpose.[5][8][9][10][11][12][13][14][15]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[10][11][13][15] In the context of our polymer, this allows for the attachment of aryl or vinyl groups, which can be part of a drug molecule or a precursor to further functionalization.

Materials:

| Reagent/Solvent | Notes |

| Poly(N-(4-bromophenyl)prop-2-enamide) | The starting polymer. |

| Arylboronic acid or ester | The molecule to be attached. |

| Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Typically 1-5 mol% relative to the bromine groups. |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, typically 2-3 equivalents. |

| Anhydrous solvent (e.g., Toluene, Dioxane, DMF) | Degassed. |

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the poly(N-(4-bromophenyl)prop-2-enamide) in the anhydrous solvent.

-

Reagent Addition: Add the arylboronic acid (or ester), the palladium catalyst, and the base.

-

Degassing: Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-48 hours.

-

Work-up and Purification:

-

Cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Precipitate the polymer in a suitable non-solvent.

-

Further purify the polymer by dialysis or repeated precipitations to remove residual reagents.

-

B. Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5][9][12][14][16] This is particularly useful for introducing alkyne handles into the polymer, which can then be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.

Caption: Post-polymerization modification via Sonogashira coupling and "click" chemistry.

A detailed protocol would involve a palladium catalyst, a copper(I) co-catalyst, and a base, similar to the Suzuki coupling, but with a terminal alkyne as the coupling partner.

IV. Applications in Drug Development: A Horizon of Possibilities

The versatility of poly(N-(4-bromophenyl)prop-2-enamide) and its derivatives opens up a wide range of applications in drug development.

-

Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides, small molecules) to the polymer backbone, drug-loaded nanoparticles or polymer-drug conjugates can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

-

Stimuli-Responsive Systems: The acrylamide backbone can be copolymerized with other monomers to create stimuli-responsive polymers.[6][16][17] For example, copolymerization with N-isopropylacrylamide could yield thermo-responsive polymers that release their drug payload in response to localized hyperthermia.

-

Advanced Biomaterials: The functionalized polymers can be used to create hydrogels for controlled drug release or as coatings for medical devices to improve biocompatibility or confer antimicrobial properties.[18]

V. Safety and Biocompatibility Considerations

While polyacrylamides are generally considered biocompatible, the introduction of the bromophenyl group and any subsequent modifications necessitates a thorough evaluation of the material's safety profile.[1][3][4] The toxicity of brominated aromatic compounds can vary, and it is crucial to assess the potential for leaching of any unreacted monomer or degradation products.[19][20] In vitro cytotoxicity assays and in vivo biocompatibility studies are essential steps before any clinical application.

Conclusion

N-(4-Bromophenyl)prop-2-enamide is a highly valuable monomer for the synthesis of advanced functional polymers. Its straightforward synthesis, versatile polymerization characteristics, and, most importantly, the potential for post-polymerization modification make it an ideal platform for the development of sophisticated materials for drug delivery and other biomedical applications. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this promising monomer in their quest for innovative therapeutic solutions.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.

- Odian, G.

- Matyjaszewski, K.; Davis, T. P.

- Darnerud, P. O.; Eriksen, G. S.; Jóhannesson, T.; Larsen, P. B.; Viluksela, M. Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 2001, 109(Suppl 1), 49–68.

- Cooperstein, M. A.; Canavan, H. E. Biological cell detachment from poly(N-isopropyl acrylamide) and its applications. Langmuir, 2010, 26(11), 7695-7707.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.

- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922.

- Alarcon, C. D. H.; Pennadam, S.; Alexander, C. Stimuli responsive polymers for biomedical applications. Chemical Society Reviews, 2005, 34(3), 276-285.

- Heskins, M.; Guillet, J. E. Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science: Part A - Chemistry, 1968, 2(8), 1441-1455.

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(1), 58-67.

- [This reference is intentionally left blank to maintain numbering

- Soykan, C.; Delibaş, A.; Coşkun, R. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 2008, 68(1), 114-124.

- [This reference is intentionally left blank to maintain numbering

- Saha, S. K.; Das, S.; Chowdhury, P.; Saha, S. K. Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite. RSC Advances, 2014, 4(28), 14457-14467.

- Morelli, S.; et al. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

- [This reference is intentionally left blank to maintain numbering

- de Wit, C. A. An overview of brominated flame retardants in the environment. Chemosphere, 2002, 46(5), 583-624.

- Delibaş, A.; Soykan, C. Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 2007, 44(9), 969-975.

- Musa, A.; et al. Polyacrylamide hydrogels for application in oral drug delivery. Nigerian Journal of Scientific Research, 2021, 20(4).

- Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470.

- Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.

- Tykwinski, R. R. Evolution of the Sonogashira Coupling. Angewandte Chemie International Edition, 2003, 42(14), 1566-1568.

- Sjödin, A.; Patterson, D. G.; Bergman, Å. A review on human exposure to brominated flame retardants—particularly polybrominated diphenyl ethers.

- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery | NIST [nist.gov]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps [beilstein-journals.org]

- 14. mdpi.org [mdpi.org]

- 15. youtube.com [youtube.com]

- 16. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological cell detachment from poly(N-isopropyl acrylamide) and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. www2.mst.dk [www2.mst.dk]

Application Note: A Guide to Analytical Techniques for Monitoring N-(4-Bromophenyl)prop-2-enamide Reactions

Introduction: The Imperative for Rigorous Reaction Monitoring

N-(4-Bromophenyl)prop-2-enamide and its derivatives are pivotal building blocks in the synthesis of functionalized polymers and novel pharmaceutical intermediates. The precise control over their synthesis, typically an acylation reaction between 4-bromoaniline and an acryloyl derivative, is critical for ensuring high yield, purity, and the desired physicochemical properties of the final product. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable byproducts, or uncontrolled polymerization, compromising the integrity of the entire synthetic process.

This guide provides a comprehensive overview of robust analytical techniques for real-time and offline monitoring of N-(4-Bromophenyl)prop-2-enamide synthesis. We will delve into the causality behind the selection of each technique, offering detailed, field-proven protocols designed for immediate implementation in a research or process development setting. The methodologies described herein are structured to be self-validating, ensuring the trustworthiness and reproducibility of your analytical results.

At-a-Glance Technique Selection: A Workflow for a Busy Lab

Choosing the right analytical tool depends on the specific question you need to answer. Do you need a quick qualitative check on reaction completion, or do you require precise quantitative data for kinetic modeling? The following workflow provides a decision-making framework.

Caption: Decision workflow for selecting the appropriate analytical technique.

Chromatographic Methods: Separating Reaction Components

Chromatography is indispensable for separating the product from reactants, catalysts, and byproducts, offering both qualitative and quantitative insights.

Thin-Layer Chromatography (TLC): The Rapid Progress Check

Expertise & Experience: TLC is the workhorse of synthetic chemistry for its speed, low cost, and simplicity. It provides an immediate visual assessment of the reaction's progress by separating compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. For the synthesis of N-(4-Bromophenyl)prop-2-enamide, the product is significantly more non-polar than the starting 4-bromoaniline, resulting in a higher Retention Factor (Rf) and clear separation on the plate.

Trustworthiness: The validity of a TLC run is confirmed by spotting three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both.[1][2] The disappearance of the reactant spot in the reaction lane and the appearance of a new product spot indicates reaction progression.[2] The co-spot helps to definitively identify the reactant spot in the reaction mixture, even if Rf values shift slightly.[1]

Experimental Protocol: TLC Monitoring

-

Plate Preparation: On a silica gel TLC plate (e.g., Merck silica gel 60 F-254), lightly draw a pencil line about 1 cm from the bottom. Mark three starting points for the reactant (R), co-spot (Co), and reaction mixture (M).

-

Sample Preparation:

-

Reactant (R): Dissolve a small amount of 4-bromoaniline in a suitable solvent (e.g., ethyl acetate).

-

Reaction Mixture (M): At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot (approx. 1-2 µL) from the reaction flask using a capillary spotter.[3] Dilute the aliquot in a small vial with 0.2-0.5 mL of ethyl acetate.

-

-

Spotting: Using separate capillary spotters, apply a small spot of each prepared sample to the corresponding starting point on the pencil line. For the co-spot lane, spot the reactant first, let it dry, then spot the reaction mixture directly on top of it.[1]

-

Development: Place the spotted TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] Circle the visible spots with a pencil.

-

Interpretation: Monitor the intensity of the 4-bromoaniline spot in the 'M' lane. The reaction is considered complete when this spot has completely disappeared, and a new, higher Rf spot corresponding to the product is prominent.[2]

High-Performance Liquid Chromatography (HPLC): Precision Quantitative Analysis

Expertise & Experience: When precise quantification of yield, purity, or the rate of reaction is required, Reverse-Phase HPLC (RP-HPLC) is the gold standard. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5] N-(4-Bromophenyl)prop-2-enamide, being more hydrophobic than 4-bromoaniline, will be retained longer on the column, allowing for excellent separation. This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for its intended purpose.[6][7][8]

Trustworthiness: A validated HPLC method provides a self-validating system. System suitability tests are performed before each run to ensure the chromatographic system is performing adequately. A calibration curve, generated using certified reference standards of the analyte, ensures the accuracy of quantification. The method's precision is demonstrated by repeatable injections, and its linearity is confirmed across a range of concentrations.[7]

Experimental Protocol: RP-HPLC Analysis

-

Sample Preparation:

-

Calibration Standards: Prepare a stock solution of purified N-(4-Bromophenyl)prop-2-enamide in acetonitrile (ACN) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Reaction Aliquots: At specific time points, quench a 50 µL aliquot of the reaction mixture in 1 mL of ACN. Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions: The following conditions are a robust starting point for method development.

| Parameter | Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds.[9][10] |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Provides good peak shape and ionization for MS. |

| Gradient | 50% B to 95% B over 10 min | Ensures elution of both polar reactants and non-polar products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[10] |

| Column Temp. | 25 °C | Ensures reproducible retention times.[10] |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Aromatic rings of both reactant and product absorb strongly at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

-

Data Analysis:

-

Integrate the peak areas for 4-bromoaniline and N-(4-Bromophenyl)prop-2-enamide.

-

Generate a calibration curve by plotting the peak area of the standard versus its concentration.

-

Use the regression equation from the calibration curve to calculate the concentration of the product in the reaction aliquots, and thus determine the reaction yield and kinetics.

-

Spectroscopic Methods: Unveiling Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, focusing on the intrinsic molecular properties of the compounds in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: NMR spectroscopy is unparalleled for unambiguous structure elucidation and can be adapted for real-time, in-situ reaction monitoring.[11][12] By tracking the chemical shifts and integration of specific protons (¹H NMR), one can follow the disappearance of reactant signals (e.g., the broad amine -NH₂ protons of 4-bromoaniline) and the emergence of product signals (e.g., the amide -NH proton and the vinyl protons of the prop-2-enamide moiety).[13]

Trustworthiness: The quantitative nature of NMR (the signal integral is directly proportional to the number of nuclei) makes it inherently self-validating for determining relative concentrations without the need for a calibration curve, provided relaxation delays are adequate. Modern benchtop and flow-through NMR systems allow for automated, real-time data acquisition directly from the reactor, providing high-fidelity kinetic data.[14][15][16]

Experimental Protocol: ¹H NMR Reaction Monitoring

-

Sample Preparation (Offline): Quench a ~100 µL aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane, TMS). Transfer to a 5 mm NMR tube.[17]

-

Acquisition: Record the ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest to ensure accurate integration.

-

Spectral Interpretation: Identify and integrate the characteristic peaks for reactants and the product.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity |

| 4-Bromoaniline | Aromatic C-H | ~6.6-7.2 | m |

| Amine N-H | ~5.3 | br s | |

| N-(4-Bromophenyl)prop-2-enamide | Amide N-H | ~10.2 | s |

| Aromatic C-H | ~7.5-7.6 | m | |

| Vinyl =CH- | ~6.3-6.5 | dd | |

| Vinyl =CH₂ | ~5.8 & 6.2 | dd, dd |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[18][19]

-

Quantification: Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique for monitoring the transformation of key functional groups. The reaction's progress is easily followed by observing the disappearance of the characteristic N-H stretching vibrations of the primary amine reactant and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands of the product.[20] Attenuated Total Reflectance (ATR) probes allow for direct, in-situ analysis of the reaction mixture without sample preparation.

Trustworthiness: While less quantitative than HPLC or NMR, the specificity of the vibrational bands provides a reliable qualitative check. The presence of the strong amide C=O band is a definitive indicator of product formation.

Experimental Protocol: ATR-FTIR Analysis

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

-

Initial Spectrum: Record a spectrum of the reaction mixture at time zero (T=0).

-

Monitoring: At regular intervals, record subsequent spectra.

-

Data Analysis: Monitor the changes in the key vibrational bands.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Expected Change |

| Primary Amine (Reactant) | N-H Stretch | 3300-3500 | Decrease |

| Amide (Product) | N-H Stretch | ~3300-3350 | Increase |

| Amide I (Product) | C=O Stretch | ~1660-1680 | Increase |

| Vinyl (Product) | C=C Stretch | ~1610-1620 | Increase |

Note: Wavenumbers are approximate.[21][22][23]

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the ultimate tool for confirming the molecular weight of the product and identifying any impurities or byproducts.[24] When coupled with liquid chromatography (LC-MS), it provides both separation and mass information for each component in the reaction mixture.[25] Soft ionization techniques like Electrospray Ionization (ESI) typically yield the protonated molecule [M+H]⁺, providing a clear confirmation of the product's identity.[26]

Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition, providing an exceptionally high degree of confidence in the identity of a compound. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the product's mass spectrum serves as a definitive validation.[27]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare samples as described in the HPLC protocol (Section 3.2). The mobile phase should be compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).

-

Analysis: Analyze the sample using an LC-MS system, typically with an ESI source operating in positive ion mode.

-

Data Interpretation:

-

Expected Mass: The monoisotopic mass of N-(4-Bromophenyl)prop-2-enamide (C₉H₈BrNO) is ~224.98 g/mol .

-

Observed Ion: Look for the protonated molecule [M+H]⁺ at m/z ~225.99 and ~227.99, reflecting the two major isotopes of bromine.

-

Byproduct Analysis: Examine the mass spectra of any other peaks in the chromatogram to identify potential impurities.

-

Conclusion

The successful synthesis of N-(4-Bromophenyl)prop-2-enamide relies on the diligent application of appropriate analytical techniques. This guide outlines a multi-faceted approach, from the rapid qualitative checks afforded by TLC and FTIR to the precise quantitative and structural data provided by HPLC, NMR, and MS. By understanding the principles behind each method and implementing these robust protocols, researchers can gain comprehensive control over their reaction processes, leading to improved yields, higher purity, and accelerated development timelines.

References

-

Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-bakr, S. M., & Rady, M. H. (2014). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1203–o1204. [Link]

-

Srivastava, A. K., & Chouksey, R. G. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. [Link]

-

LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

-

Ma, B., Zhang, G., & Zhang, D. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism Letters, 5(2), 94–102. [Link]

-

European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478–485. [Link]

-

ICH. (2022, March 24). Q2(R2) Validation of Analytical Procedure. [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Plichta, A., Wierzbicka, M., Luliński, P., & Dąbrowski, M. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(18), 4022. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

-

Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

-

Taylor & Francis Online. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

-

LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

Foley, D. A., De-loyde, K. J., & Hevey, R. (2014). NMR Flow Tube for Online NMR Reaction Monitoring. Analytical Chemistry, 86(23), 11523–11527. [Link]

- Google Patents. (2011).

-

SciELO. (2006). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Polímeros. [Link]

-

ICH. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

-

González-García, M. B., et al. (2022). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 11(15), 2268. [Link]

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Shimadzu. (n.d.). Analysis results of LC-MS. Retrieved from [Link]

-

AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

LibreTexts. (2021, August 21). 5.3: TLC Uses. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). FTIR and DFT spectra of Acrylamide. Retrieved from [Link]

-

SpectraBase. (n.d.). (2E)-3-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-propenamide. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

-

Bruker. (n.d.). InsightMR for High-Field. Retrieved from [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

-

ACS Publications. (2021, January 21). Preparation of AM/PF Microspheres and Investigation of the Temperature Resistance Mechanism. Langmuir. [Link]

-

ResearchGate. (n.d.). TLC analysis for time course of acylation. Retrieved from [Link]

-

AZoM. (2014, September 15). Monitoring NMR Reactions Online Using Magritek's Spinsolve. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

-

MDPI. (2022, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molecules. [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. magritek.com [magritek.com]

- 15. InsightMR for High-Field | Bruker [bruker.com]

- 16. azom.com [azom.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Analysis results of LC-MS : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 27. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting polymerization reactions with n-(4-Bromophenyl)prop-2-enamide

Welcome to the technical support center for n-(4-Bromophenyl)prop-2-enamide polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of this monomer. Drawing from established principles of polymer chemistry and specific literature examples, this resource provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the polymerization of n-(4-Bromophenyl)prop-2-enamide.

Q1: My polymerization reaction failed to initiate or shows significant inhibition. What are the primary causes?

A1: Failure to initiate is one of the most common issues in free-radical polymerization. The root cause is almost always the presence of radical scavengers that consume the initial radicals before they can propagate.

-

Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiator radicals to form stable peroxy radicals, which are much less reactive and terminate polymerization chains.[1] It is critical to thoroughly deoxygenate your reaction mixture.

-

Monomer Impurities: The starting monomer may contain inhibitors from its synthesis or storage (e.g., hydroquinone or other stabilizers). Purification of the monomer before use is essential.

-

Solvent Impurities: Certain impurities in the solvent can also inhibit the reaction. Using high-purity, anhydrous, and deoxygenated solvents is crucial.

-

Ineffective Initiator: The initiator itself could be degraded due to improper storage or may require a higher temperature for efficient decomposition. For thermal initiators like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for its half-life.

Q2: I'm observing very low polymer yields. How can I improve the conversion rate?

A2: Low yield, assuming the reaction does initiate, points to premature termination or suboptimal reaction conditions.

-